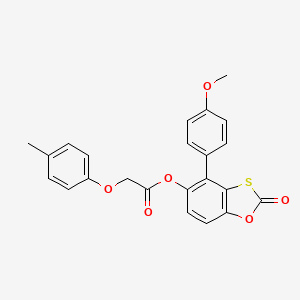![molecular formula C24H26N2O4S B15034212 2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(1-phenylethyl)acetamide](/img/structure/B15034212.png)
2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(1-phenylethyl)acetamide is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(1-phenylethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyaniline with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with N-(1-phenylethyl)acetamide under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Applications De Recherche Scientifique
2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(1-phenylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new analgesics and anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Methoxyphenyl)-2-methoxyacetamide
- N-(2-Methoxyphenyl)acetamide
- N-(4-Methylphenyl)sulfonamide
Uniqueness
2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(1-phenylethyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Unlike its similar compounds, it possesses both a sulfonamide and an acetamide group, allowing it to participate in a wider range of chemical reactions and exhibit diverse biological activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C24H26N2O4S |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-[(1R)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C24H26N2O4S/c1-18-13-15-21(16-14-18)31(28,29)26(22-11-7-8-12-23(22)30-3)17-24(27)25-19(2)20-9-5-4-6-10-20/h4-16,19H,17H2,1-3H3,(H,25,27)/t19-/m1/s1 |
Clé InChI |
UURZQDOBOPJYEU-LJQANCHMSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N[C@H](C)C2=CC=CC=C2)C3=CC=CC=C3OC |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)C2=CC=CC=C2)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15034129.png)

![N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-bromobenzoyl)piperazin-1-YL]-2-nitroaniline](/img/structure/B15034149.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B15034150.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15034156.png)
![ethyl [(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B15034157.png)

![5-(4-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15034174.png)
![1-(2-{(2E)-2-[(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylidene]hydrazinyl}-2-oxoethyl)pyridinium](/img/structure/B15034180.png)
![7-[(4-chlorobenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B15034181.png)
![2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B15034188.png)
![N-{(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}benzamide](/img/structure/B15034195.png)
![(2E)-5-(4-ethoxybenzyl)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B15034209.png)
![13-oxa-2,8,10,12,14,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),3,5,7,9,11,14-heptaene](/img/structure/B15034214.png)
